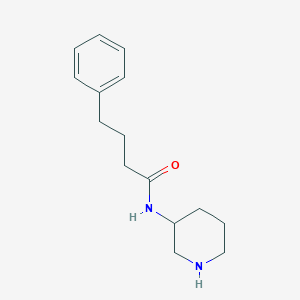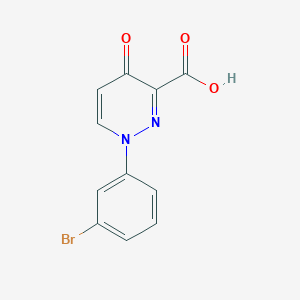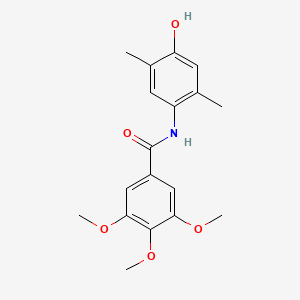
1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole Structure: Benzimidazole is a bicyclic and heterocyclic ring structure consisting of a fused benzene and imidazole ring system. It is a versatile scaffold found in various natural products and pharmaceuticals.
Compound Description: Our compound, 1H-Benzimidazole, 2-(5-bromo-2-butoxyphenyl)-, contains a benzimidazole core with a 5-bromo-2-butoxyphenyl substituent.
Biological Activities: Benzimidazole derivatives exhibit diverse biological activities, including antimicrobial, antiviral, antitumor, antioxidant, anti-inflammatory, and antidiabetic properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves introducing the 5-bromo-2-butoxyphenyl group onto the benzimidazole core. Specific synthetic routes may vary, but common methods include nucleophilic aromatic substitution or Suzuki coupling reactions.
Reaction Conditions: Reaction conditions typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: Information on industrial-scale production methods for this specific compound is limited.
Analyse Chemischer Reaktionen
Reactivity: Benzimidazole derivatives can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are often employed. Conditions vary based on the specific reaction.
Major Products: The major products depend on the substitution pattern and reaction conditions. Detailed studies would be needed to identify specific products for this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzimidazoles serve as building blocks in organic synthesis due to their stability and reactivity. Researchers explore their use in designing novel materials and functional molecules.
Biology and Medicine: Benzimidazole derivatives exhibit antitumor, antiviral, and antiparasitic activities.
Industry: Benzimidazole-based compounds find applications in agrochemicals, dyes, and materials.
Wirkmechanismus
Targets: The exact molecular targets for this specific compound would require further investigation.
Pathways: Benzimidazoles may interact with cellular pathways related to cell growth, apoptosis, or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlighting the uniqueness of this compound would require a detailed comparison with structurally related benzimidazole derivatives.
Similar Compounds: Other related compounds include 5-bromo-1H-benzimidazole-2-amine (CAS791595-74-9) and 2-bromo-1H-benzimidazole (CAS54624-57-6)
Remember that while benzimidazole derivatives show promising properties, further research is essential to fully understand the potential of this specific compound
Eigenschaften
CAS-Nummer |
62871-34-5 |
|---|---|
Molekularformel |
C17H17BrN2O |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
2-(5-bromo-2-butoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H17BrN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
SKIPEXIATADEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)

![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)

![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)



![2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)
![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)
![Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B12119247.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)

